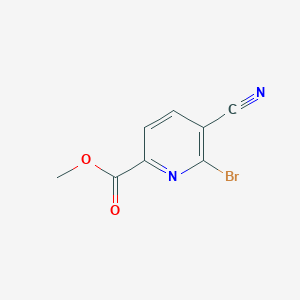![molecular formula C9H9N3O2 B13012824 methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)
methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This is followed by functional group modifications to introduce the amino and ester groups.
Cyclization: The initial step often involves the cyclization of a pyridine derivative with a suitable amine under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Functionalization: Subsequent steps include nitration, reduction, and esterification to introduce the amino and ester functionalities. For example, nitration of the pyrrolo[2,3-b]pyridine core followed by reduction can yield the amino group, while esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to form substituted derivatives.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Research has shown its potential in developing new therapeutic agents for treating cancer and other diseases by inhibiting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism by which methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cell signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Lacks the amino group, which may affect its biological activity.
4-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents can exhibit a range of biological activities.
Uniqueness
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to the presence of both the amino and ester groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H3,10,11,12) |
Clave InChI |
RMGATXOPRNDRGS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CNC2=NC=CC(=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)


![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)
![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)


